

Contextualizing MK-8666 tromethamine findings within current diabetes research.

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MK-8666 Tromethamine: A Case Study in GPR40 Agonism for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: MK-8666 tromethamine, a partial agonist of the G-protein coupled receptor 40 (GPR40), demonstrated promising glucose-lowering efficacy in early clinical development for the treatment of type 2 diabetes mellitus. Its mechanism of action, centered on the glucose-dependent stimulation of insulin secretion, positioned it as a potentially valuable therapeutic agent with a low risk of hypoglycemia. However, the development of MK-8666 was halted in Phase I clinical trials due to observations of hepatotoxicity. This guide provides a comprehensive analysis of the findings related to MK-8666, contextualizing its clinical and preclinical data within the broader landscape of contemporary diabetes research. Particular attention is given to its mechanism of action, clinical efficacy and safety data, and the subsequent in vitro investigations into the mechanisms of its associated liver injury. This document serves as a technical resource for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction: The Role of GPR40 in Glucose Homeostasis

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β -cells.[1][2] It is activated by medium and long-chain



free fatty acids (FFAs), playing a crucial role in augmenting glucose-dependent insulin secretion (GDIS).[1] This glucose-dependent nature of insulin release makes GPR40 an attractive therapeutic target for type 2 diabetes, as it suggests a lower intrinsic risk of drug-induced hypoglycemia compared to other secretagogues.[3] Several synthetic GPR40 agonists have been developed to harness this mechanism for glycemic control.[1] MK-8666 emerged as a potent partial agonist of GPR40, demonstrating robust glucose-lowering effects in preclinical models and early human trials.[3][4][5]

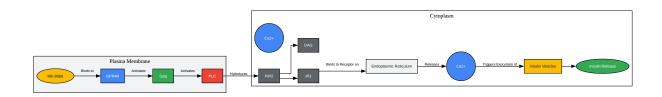
Mechanism of Action: GPR40-Mediated Insulin Secretion

MK-8666, as a partial GPR40 agonist, stimulates insulin secretion from pancreatic β -cells in a glucose-dependent manner.[3][4] The binding of MK-8666 to GPR40 is thought to primarily activate the G α q signaling pathway.[2] This activation leads to a cascade of intracellular events culminating in the potentiation of insulin release.

Signaling Pathway

The activation of the Gαq pathway by a GPR40 agonist like MK-8666 initiates a series of intracellular events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.





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Caption: GPR40 signaling pathway for insulin secretion.

Clinical Findings: Phase Ib Proof-of-Concept Study

A double-blind, multisite, parallel-group, randomized Phase Ib study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of MK-8666 in patients with type 2 diabetes.[3][4]

Experimental Protocol

- Study Design: 63 patients with type 2 diabetes were randomized to receive once-daily oral doses of MK-8666 (50 mg, 150 mg, or 500 mg) or placebo for 14 days.[3][4]
- Patient Population: The study enrolled adult patients with a diagnosis of type 2 diabetes.
- Endpoints:
 - Primary: Safety and tolerability.[3][4]
 - Secondary: Pharmacokinetics (Tmax, apparent terminal half-life) and pharmacodynamics (change from baseline in fasting plasma glucose (FPG) and 24-hour weighted mean glucose (WMG)).[3][4]



Assessments: Plasma concentrations of MK-8666 were measured at various time points.
 FPG was measured on Day 15, and 24-hour WMG was assessed on Day 14.[3][4]

Quantitative Data

Table 1: Pharmacokinetic Parameters of MK-8666 (Day 15)[3][4]

Parameter	50 mg	150 mg	500 mg
Median Tmax (h)	2.0-2.5	2.0-2.5	2.0-2.5

| Mean Apparent Terminal Half-life (h) | 22-32 | 22-32 | 22-32 |

Table 2: Glycemic Efficacy of MK-8666 (Day 15)[3][4]

Parameter	50 mg	150 mg	500 mg
Placebo-Corrected Reduction in FPG (mg/dL)	30.8	36.0	54.1

| Placebo-Corrected Reduction in 24-h WMG (mg/dL) on Day 14 | 22.3 | 30.6 | 48.8 |

Safety and Tolerability

MK-8666 was generally well-tolerated.[3][4] No serious adverse events or treatment-related hypoglycemia were reported.[3][4] However, one patient in the 150 mg group experienced mild-to-moderate transaminitis, an early indicator of potential liver injury.[3][4] This finding, coupled with liver safety concerns for other GPR40 agonists like TAK-875, led to the discontinuation of MK-8666's development.[6][7]

Investigating Hepatotoxicity: In Vitro Studies

Following the clinical observations, in vitro studies were conducted to investigate the potential mechanisms of MK-8666-induced liver injury.[6][7] These studies focused on the bioactivation of MK-8666 into reactive metabolites.



Experimental Protocols

- Hepatocyte Incubations: [3H]MK-8666 was incubated with rat and human hepatocytes to characterize its metabolism and covalent binding to proteins.[6][7]
- Microsomal Incubations: The formation of reactive metabolites was further investigated in rat
 and human liver microsomes fortified with cofactors such as UDPGA (for glucuronidation) or
 CoA and ATP (for acyl-CoA formation).[6][7]
- Metabolite Identification: Liquid chromatography-mass spectrometry (LC-MS) was used to identify the metabolites and their protein adducts.[6][7]

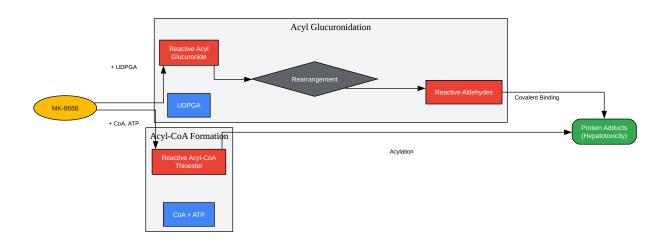
Key Findings

The in vitro studies revealed that the carboxylic acid moiety of MK-8666 could be bioactivated through two primary pathways:

- Acyl Glucuronidation: MK-8666 was metabolized to a reactive acyl glucuronide.[6][7] This
 metabolite can undergo intramolecular rearrangement to form reactive aldehydes that can
 covalently bind to proteins.[6][7]
- Acyl-CoA Thioester Formation: MK-8666 could also form a reactive acyl-CoA thioester, which can directly acylate proteins.[6][7]

The formation of these reactive metabolites and their subsequent covalent binding to cellular proteins is a plausible mechanism for the drug-induced liver injury (DILI) observed clinically.[6]





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Caption: Bioactivation pathways of MK-8666 leading to hepatotoxicity.

Context within Current Diabetes Research and Future Directions

The story of MK-8666 highlights a critical challenge in the development of GPR40 agonists for type 2 diabetes: balancing potent glycemic efficacy with a favorable safety profile, particularly concerning hepatotoxicity. While the glucose-dependent mechanism of action of GPR40 agonists remains highly attractive, the experience with MK-8666 and other compounds in its class underscores the importance of early and thorough investigation of metabolic pathways and the potential for reactive metabolite formation.

Future research in this area should focus on:



- Designing Novel GPR40 Agonists: Medicinal chemistry efforts should aim to design molecules that retain GPR40 agonism while minimizing the potential for bioactivation. This could involve modifying the carboxylic acid moiety or other structural features prone to metabolic activation.
- Improving Preclinical Safety Screening: More predictive in vitro and in vivo models are
 needed to identify potential hepatotoxicity earlier in the drug development process. This may
 include the use of advanced cell culture systems, such as 3D liver spheroids or organ-on-achip technology, and the development of more sensitive biomarkers of liver injury.
- Exploring Alternative GPR40 Modulators: The development of positive allosteric modulators (PAMs) or agonists with biased signaling properties could offer a way to achieve therapeutic efficacy with an improved safety margin.

Conclusion

MK-8666 tromethamine represents a valuable case study in the development of GPR40 agonists for type 2 diabetes. Its clinical data demonstrated the potential for this class of drugs to achieve significant glucose lowering with a low risk of hypoglycemia. However, the emergence of hepatotoxicity concerns ultimately led to its discontinuation. The subsequent in vitro investigations have provided crucial insights into the mechanisms of this toxicity, highlighting the importance of understanding drug metabolism and reactive metabolite formation. The lessons learned from MK-8666 will undoubtedly inform the future design and development of safer and more effective therapies for type 2 diabetes.

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